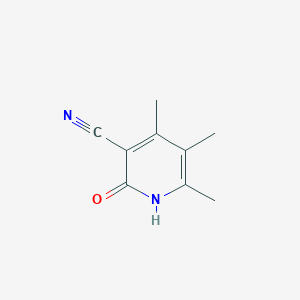

2-Hydroxy-4,5,6-trimethylnicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-Hydroxy-4,5,6-trimethylnicotinonitrile is a derivative of nicotinonitrile, which is a nitrile compound related to the pyridine chemical family. While the provided papers do not directly discuss 2-Hydroxy-4,5,6-trimethylnicotinonitrile, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties. These insights can be extrapolated to understand the characteristics of 2-Hydroxy-4,5,6-trimethylnicotinonitrile.

Synthesis Analysis

The synthesis of nicotinonitrile derivatives often involves the use of catalysts and solvent-free conditions to improve yield and environmental impact. For example, the synthesis of 2-amino-4,6-diphenylnicotinonitrile uses HBF4 as an efficient catalyst under mild and solvent-free conditions, suggesting that similar conditions could be employed for the synthesis of 2-Hydroxy-4,5,6-trimethylnicotinonitrile . Another study describes the one-pot synthesis of 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives using silica-supported perchloric acid, highlighting the importance of eco-friendly catalysts in the synthesis process .

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is characterized by a pyridine core with various substituents that influence the compound's properties. In the case of 2-methoxy-4,6-diphenylnicotinonitrile, X-ray diffraction was used to determine its orthorhombic crystallization and the presence of key interactions such as π–π stacking and H…X contacts, which contribute to the crystal's stability . These findings can be informative when considering the molecular structure of 2-Hydroxy-4,5,6-trimethylnicotinonitrile, as similar interactions may be present.

Chemical Reactions Analysis

The reactivity of nicotinonitrile derivatives is influenced by their molecular structure and the presence of functional groups. The studies provided do not directly address the chemical reactions of 2-Hydroxy-4,5,6-trimethylnicotinonitrile, but they do offer insights into the reactivity of related compounds. For instance, the synthesis of 2-chloro-5-hydroxynicotinonitrile as an intermediate in the total synthesis of a hydroxylated metabolite suggests that halogenation and hydroxylation reactions are relevant for nicotinonitrile derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives are closely tied to their molecular structure. The integrated structural, functional, and ADMET analysis of 2-methoxy-4,6-diphenylnicotinonitrile provides a comprehensive view of the compound's electronic properties, including its frontier molecular orbitals and potential reactivity hotspots . These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a drug candidate. Similarly, the physical and chemical properties of 2-Hydroxy-4,5,6-trimethylnicotinonitrile would be influenced by its molecular structure and substituents.

Aplicaciones Científicas De Investigación

Synthesis of Enantiomerically Pure Compounds

One of the key applications of compounds related to 2-Hydroxy-4,5,6-trimethylnicotinonitrile in scientific research is in the synthesis of enantiomerically pure compounds. For instance, the enzymatic resolution of racemic mixtures using lipases in various solvents has been studied to obtain optically pure compounds. This method was applied to synthesize (R)-GABOB and (R)-carnitine hydrochloride, highlighting its importance in creating enantiomerically pure compounds for further research and application in pharmaceuticals and chemistry (Kamal, Khanna, & Krishnaji, 2007).

Chromatographic Separation and Sensing

Another significant application is in the development of sensitive derivatization reagents for the liquid chromatographic separation of hydroxyl compounds. New derivatization reagents have been synthesized to improve the sensitivity and selectivity of chromatographic processes, facilitating the detection and analysis of various hydroxyl-containing compounds in complex mixtures. This research contributes to advancements in analytical chemistry, particularly in the detection and quantification of compounds in pharmaceuticals and environmental samples (Goto, Komatsu, Goto, & Nambara, 1981).

Corrosion Inhibition

Compounds structurally related to 2-Hydroxy-4,5,6-trimethylnicotinonitrile have been investigated for their potential as corrosion inhibitors. Studies have demonstrated the effectiveness of pyridine derivatives in inhibiting the corrosion of steel in acidic environments. These findings have implications for the development of new materials and coatings designed to protect industrial equipment and infrastructure from corrosion, thereby extending their lifespan and reducing maintenance costs (Ansari, Quraishi, & Singh, 2015).

Organic Synthesis

Moreover, the multicomponent condensation reactions involving similar compounds have been utilized to synthesize 2-alkylsulfanyl-4,5,6-trimethylnicotinonitriles. These reactions demonstrate the versatility of such compounds in organic synthesis, enabling the creation of a wide range of sulfur-containing derivatives. These synthesized compounds are valuable for further research and potential applications in pharmaceuticals, agrochemicals, and materials science (Dyachenko & Dyachenko, 2015).

Propiedades

IUPAC Name |

4,5,6-trimethyl-2-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-5-6(2)8(4-10)9(12)11-7(5)3/h1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHBJRFQFOFPLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1C)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349026 |

Source

|

| Record name | 2-hydroxy-4,5,6-trimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4,5,6-trimethylnicotinonitrile | |

CAS RN |

91591-59-2 |

Source

|

| Record name | 2-hydroxy-4,5,6-trimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)